2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
2-({3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a structurally complex molecule featuring a pyrazine core linked to a 2,3-dimethylphenyl-substituted piperazine via a sulfanyl bridge. The acetamide moiety is further functionalized with a 2-methoxyphenyl group. The sulfanyl group may enhance metabolic stability, while the 2-methoxyphenyl substituent could influence solubility and electronic properties .
Properties
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-9-21(19(18)2)29-13-15-30(16-14-29)24-25(27-12-11-26-24)33-17-23(31)28-20-8-4-5-10-22(20)32-3/h4-12H,13-17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZSSWUOPQLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies have indicated that similar compounds can exhibit antidepressant effects by modulating neurotransmitter levels in the brain.
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Antipsychotic Properties :
- Given the piperazine component, this compound may also have antipsychotic properties. Research into related piperazine derivatives has shown efficacy in treating schizophrenia and other psychotic disorders by acting on dopamine receptors.
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Anti-inflammatory Effects :
- Preliminary studies suggest that compounds with similar structures can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease.
-
Anticancer Potential :
- The unique combination of the pyrazine and piperazine rings may contribute to anticancer activity. Some studies have demonstrated that related compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Antidepressant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including compounds structurally similar to 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide. These derivatives were tested for their ability to inhibit serotonin reuptake, showing promising results that warrant further investigation into their potential as antidepressants .
Case Study 2: Antipsychotic Activity
A comparative study focused on the antipsychotic effects of various piperazine derivatives indicated that certain modifications to the piperazine structure could enhance binding affinity to dopamine receptors. The results suggest that compounds like this compound may exhibit similar properties, making them candidates for further pharmacological evaluation .
Case Study 3: Anticancer Research
Research into the anticancer properties of pyrazine-based compounds revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. A derivative of the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and prompting further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically relevant molecules, enabling comparative analysis of substituent effects on bioactivity and physicochemical properties. Key analogues include:
a. 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7o)
- Structural Differences :
- Piperazine substituent : 2,4-Dichlorophenyl (electron-withdrawing) vs. 2,3-dimethylphenyl (electron-donating) in the target compound.
- Linker : Pentanamide vs. pyrazine-sulfanyl-acetamide.
- Amide substituent : 4-(Pyridin-2-yl)phenyl (aromatic, basic) vs. 2-methoxyphenyl (polar, acidic hydrogen).
- Functional Implications :
b. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences :
- Amide substituent : 4-Chloro-2-nitrophenyl (electron-deficient) vs. 2-methoxyphenyl (electron-rich).
- Additional groups : Methylsulfonyl vs. pyrazine-piperazine-sulfanyl.
- Functional Implications :
Comparative Data Table
Research Findings and Implications
The 2-methoxyphenyl acetamide could enhance solubility, addressing limitations of nitro/chloro-substituted derivatives in vivo .
Synthetic Accessibility :
- Synthesis routes for similar compounds (e.g., piperazine-functionalized amides in ) suggest feasibility via nucleophilic substitution and amide coupling, though pyrazine-sulfanyl linkers may require tailored conditions .
Metabolic Stability :
- Sulfanyl groups in the target compound may reduce oxidative metabolism compared to thioether or ester linkers in analogues, extending half-life .
Biological Activity
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1031954-55-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.6 g/mol. The structure features a piperazine moiety linked to a pyrazine ring and a methoxyphenyl acetamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O2S |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 1031954-55-8 |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells. For instance, a related compound showed significant inhibitory effects on MCF-7 cells with a GI50 value of 3.18 ± 0.11 µM, indicating that similar derivatives may possess comparable activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may target specific kinases involved in cancer progression. In silico studies have suggested strong interactions with proteins such as NEK7 and TP53, which are crucial in cell cycle regulation and apoptosis .
- Induction of Apoptosis : Preliminary studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : The compound may interfere with the cell cycle by inhibiting key regulatory proteins, thus preventing cancer cell proliferation.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on NEK Family Kinases : A recent analysis focused on NEK family kinases (NEK6, NEK7, NEK9) overexpressed in various cancers. The study concluded that targeting these kinases could enhance therapeutic outcomes in cancer treatment .
- Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects against different cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, suggesting that structural modifications could enhance efficacy .
Q & A
Q. What are the key steps and challenges in synthesizing 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Formation of the pyrazine core : Condensation of diketones with diamines under acidic/basic conditions (e.g., HCl or KOH) .
- Piperazine substitution : Coupling 2,3-dimethylphenylpiperazine to the pyrazine moiety via nucleophilic aromatic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
- Thioether linkage : Reaction of pyrazine-thiol intermediates with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
Challenges : Side reactions (e.g., over-alkylation), low yields in thioether formation, and purification of intermediates. Use column chromatography or recrystallization for purification .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine methyl groups at δ 2.2–2.4 ppm, methoxyphenyl signals at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected ~520–550 Da) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂), leveraging the piperazine moiety’s affinity for GPCRs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetamide group and conserved residues (e.g., Asp3.32 in 5-HT₁A) .
- QSAR Analysis : Correlate substituent effects (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) with binding affinities to guide structural modifications .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Re-evaluate IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor selectivity .
- Metabolic stability tests : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of inconsistent in vivo vs. in vitro results .
- Control for off-target effects : Screen against related receptors (e.g., α₁-adrenergic, histamine H₁) to identify non-specific binding .
Q. What strategies improve yield in the critical thioether coupling step?
- Solvent optimization : Replace DMF with DMSO to enhance nucleophilicity of the thiol group, increasing reaction rates .
- Catalyst screening : Test CuI or ZnCl₂ to accelerate sulfur-nucleophile activation, monitoring via TLC .
- Temperature gradients : Stepwise heating (50°C → 70°C) minimizes decomposition of heat-sensitive intermediates .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C) .
- Photodegradation : Expose to UV light (254 nm) for 24h; monitor via HPLC for byproduct formation (e.g., sulfoxide derivatives) .
- Solution stability : Store in anhydrous DMSO at -20°C; avoid aqueous buffers (pH >7) to prevent hydrolysis of the acetamide group .
Methodological Focus
7. Designing assays to evaluate the compound’s pharmacokinetic (PK) properties:
- Plasma protein binding : Use equilibrium dialysis (human serum albumin) to measure unbound fraction .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
- BBB permeability : Employ MDCK-MDR1 monolayers; calculate apparent permeability (Papp) and efflux ratios .
8. Strategies for scaling up synthesis without compromising purity:
- Flow chemistry : Continuous-flow reactors for pyrazine formation, reducing reaction time from hours to minutes .
- Crystallization control : Seed-assisted recrystallization in ethanol/water (70:30) to enhance yield of final product .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
